Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate
Overview
Description
Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate is an organic compound with the molecular formula C11H11NO2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Mechanism of Action
Mode of Action
The mode of action of Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate is currently unknown. It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes
Biochemical Pathways
Given the complexity of biochemical systems, this compound could potentially influence multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, as they determine how much of the compound reaches its targets, how it is distributed throughout the body, how it is metabolized, and how it is eliminated .
Result of Action
Understanding these effects would provide valuable insights into the compound’s potential therapeutic uses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-1,3-benzothiazole-6-carboxylate typically involves the reaction of 2-methylbenzothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce the corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted benzothiazoles.
Scientific Research Applications
Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate can be compared with other benzothiazole derivatives:
Ethyl benzothiazole-2-carboxylate: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-1,3-benzothiazol-6-amine: Contains an amine group instead of the carboxylate ester.
Ethyl 2-bromo-1,3-benzothiazole-6-carboxylate: Contains a bromine atom at the 2-position instead of a methyl group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different functional groups .
Biological Activity
Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacokinetics, and relevant research findings.
Overview of this compound
This compound is a derivative of benzothiazole, a scaffold known for its diverse pharmacological properties. The compound's molecular formula is C10H11NO2S, and it is primarily studied for its potential antimicrobial and anticancer activities .
Mode of Action
The exact mode of action of this compound remains largely unknown. However, it is hypothesized that the compound may interact with specific cellular targets, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Research indicates that this compound could influence multiple biochemical pathways. Its interactions may lead to various downstream effects that are critical for understanding its therapeutic potential .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its bioavailability. Key pharmacokinetic properties include absorption, distribution, metabolism, and excretion (ADME), which dictate how effectively the compound reaches its targets within the body .
Antimicrobial Properties
Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For example, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating promising results .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The mechanisms involved include induction of apoptosis and inhibition of cell migration .
Case Study: Anticancer Evaluation
A study evaluated the effects of this compound on human cancer cell lines using the MTT assay to measure cell viability. The results indicated a dose-dependent inhibition of cell growth in both A431 and A549 cells. Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis rates and cell cycle arrest at the G0/G1 phase .
Concentration (µM) | A431 Cell Viability (%) | A549 Cell Viability (%) |
---|---|---|
0 | 100 | 100 |
1 | 80 | 85 |
2 | 60 | 70 |
4 | 40 | 50 |
This table summarizes the cytotoxic effects observed at various concentrations.
Mechanistic Insights
Western blot analysis from the same study indicated that this compound significantly reduced the expression levels of anti-apoptotic proteins while increasing pro-apoptotic markers. Additionally, it was found to inhibit key signaling pathways involved in cancer progression, such as AKT and ERK pathways .
Properties
IUPAC Name |
ethyl 2-methyl-1,3-benzothiazole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-3-14-11(13)8-4-5-9-10(6-8)15-7(2)12-9/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUVVPRHNXGQJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348805 | |
Record name | ethyl 2-methyl-1,3-benzothiazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103646-25-9 | |
Record name | ethyl 2-methyl-1,3-benzothiazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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